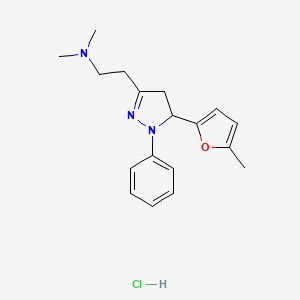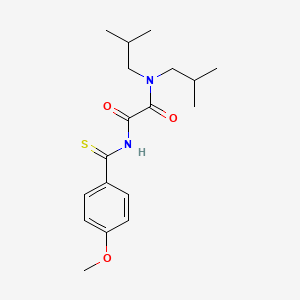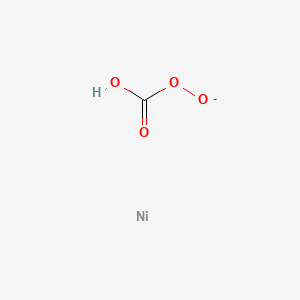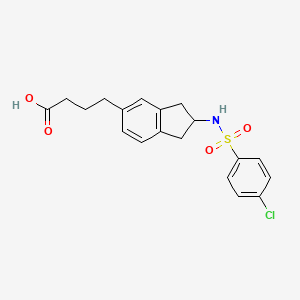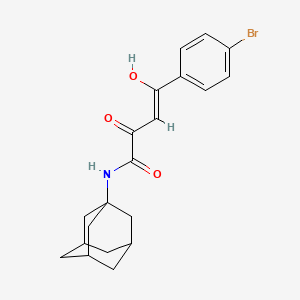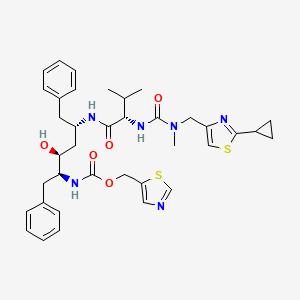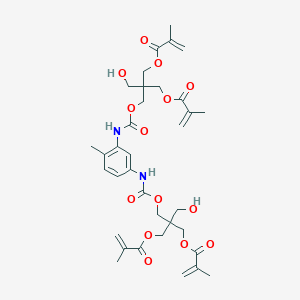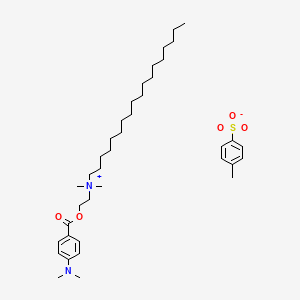
Dimethyl paba ethyl stearyldimonium tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl paba ethyl stearyldimonium tosylate is a chemical compound with the molecular formula C31H57N2O2.C7H7O3S. It is a quaternary ammonium salt that contains a stearyl (C18) carbon chain and a tosylate group, which is a salt or ester of p-toluenesulphonic acid. This compound is primarily used in cosmetic products as a UV absorber to protect the product from damage caused by UV light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl paba ethyl stearyldimonium tosylate typically involves the esterification of the corresponding alcohols with tosyl chloride. The reaction is carried out in the presence of a base, such as pyridine, which also acts as a solvent . The general reaction scheme can be summarized as follows:
Esterification: The alcohol reacts with tosyl chloride in the presence of pyridine to form the tosylate ester.
Quaternization: The resulting tosylate ester undergoes quaternization with dimethyl paba ethyl stearyldimonium to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl paba ethyl stearyldimonium tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while reactions with thiolates can produce thioethers.
Wissenschaftliche Forschungsanwendungen
Dimethyl paba ethyl stearyldimonium tosylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a UV absorber in biological studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the formulation of cosmetic products to protect against UV damage.
Wirkmechanismus
The mechanism of action of dimethyl paba ethyl stearyldimonium tosylate involves its ability to absorb UV light, thereby protecting the product or material it is incorporated into. The molecular targets and pathways involved include the absorption of UV photons by the tosylate group, which prevents the degradation of the product by UV radiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyldioctadecylammonium: Another quaternary ammonium compound with similar properties.
Dimethyl paba ethyl cetearyldimonium tosylate: A related compound with a cetearyl (C16-C18) carbon chain.
Uniqueness
Dimethyl paba ethyl stearyldimonium tosylate is unique due to its specific combination of a stearyl carbon chain and a tosylate group, which provides it with distinct UV-absorbing properties and makes it particularly suitable for use in cosmetic products.
Eigenschaften
CAS-Nummer |
101623-45-4 |
|---|---|
Molekularformel |
C38H64N2O5S |
Molekulargewicht |
661.0 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)benzoyl]oxyethyl-dimethyl-octadecylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C31H57N2O2.C7H8O3S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-33(4,5)27-28-35-31(34)29-22-24-30(25-23-29)32(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h22-25H,6-21,26-28H2,1-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
ORLGEXVQPRZMJW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)N(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


